2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol

Hydrogen-bond acceptor count Fragment-based drug design Physicochemical property comparison

Bromodomain inhibitor programs requiring scaffold diversity often face limited availability of ether-linked isoxazole fragments. This compound addresses that gap with a validated 3,5-dimethylisoxazole acetyl-lysine bioisostere connected via a rare ether bridge, not a direct C-C bond. - Distinct H-bond profile: 4 HBA vs. 3 in C-C linked analogs, altering polarity and target engagement geometry. - Fragment-to-lead ready: 98% purity enables clean derivatization via the free phenol handle for probe synthesis. - Pharmacophore exploration: Unexplored 4-substitution vector for BRD4(1) selectivity studies against CREBBP.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12971947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)OC2=CC=CC=C2O
InChIInChI=1S/C11H11NO3/c1-7-11(8(2)15-12-7)14-10-6-4-3-5-9(10)13/h3-6,13H,1-2H3
InChIKeyRSPKFETXWFBLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol: Structural Identity and Procurement Profile


2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol (CAS 125142-96-3) is a synthetic small molecule (C₁₁H₁₁NO₃, MW 205.21) comprising a catechol-derived phenol moiety linked via an ether bridge to a 3,5-dimethylisoxazole heterocycle . This ether-linked architecture distinguishes it from the more extensively studied direct C–C bonded regioisomers such as 4-(3,5-dimethylisoxazol-4-yl)phenol (CAS 875628-75-4) and 3-(3,5-dimethylisoxazol-4-yl)phenol (CAS 1261977-78-9) . The 3,5-dimethylisoxazole substructure is a validated acetyl-lysine (KAc) bioisostere that engages the conserved Asn140 residue within the BRD4 bromodomain binding pocket via a direct hydrogen bond through its isoxazole oxygen atom [1]. The target compound is commercially catalogued at 98% purity (LeYan, product code 2231058) with computed TPSA of 55.49 Ų and LogP of 2.79 . Critically, no published primary biological activity data, patent claims, or head-to-head pharmacological comparisons targeting this exact compound were identified as of the search date; the differentiation evidence presented herein is therefore anchored in quantifiable physicochemical, structural, and procurement-specification comparisons against its closest commercially available analogs, supplemented by class-level inference from the well-characterized 3,5-dimethylisoxazole bromodomain ligand series.

Why Ether-Linked and C–C Linked Analogs Are Not Interchangeable


The ether oxygen atom in 2-((3,5-dimethylisoxazol-4-yl)oxy)phenol is not a passive linker; it fundamentally alters the molecule's hydrogen-bonding capacity, polarity, conformational flexibility, and metabolic vulnerability relative to its direct C–C bonded congeners. Specifically, this ether oxygen adds one hydrogen-bond acceptor (HBA = 4 vs. 3 for the C–C linked analogs), increases the topological polar surface area by approximately 9.2 Ų (a ~20% increase), and shifts the LogP upward by 0.13 log units . In the context of the 3,5-dimethylisoxazole bromodomain ligand series, the nature and geometry of the 4-position substituent on the isoxazole ring is the dominant determinant of bromodomain subtype selectivity—the foundational 2011 study by Hewings et al. explicitly demonstrated that differential 4-substitution of 3,5-dimethylisoxazole yields ligands with distinct selectivity profiles between BRD4(1) and CREBBP bromodomains [1]. The ether linkage further introduces a site of potential oxidative metabolic liability, as the bioactivation study by Miller et al. (2021) of 32 isoxazole-containing BET inhibitors revealed that substituent identity modulates the propensity for quinone and extended quinone-methide reactive metabolite formation [2]. Consequently, treating the ether-linked and C–C linked 3,5-dimethylisoxazole-phenol constructs as interchangeable scaffolds without explicit comparative data risks introducing uncharacterized changes in target engagement, physicochemical property space, and metabolic fate.

Quantitative Differentiation Evidence Versus Closest Analogs


Hydrogen-Bond Acceptor Count: Ether Oxygen Advantage

The target compound possesses four hydrogen-bond acceptor (HBA) atoms—the isoxazole ring nitrogen, the isoxazole ring oxygen, the phenol hydroxyl oxygen, and the ether bridge oxygen—compared with only three HBAs in the direct C–C linked analogs 4-(3,5-dimethylisoxazol-4-yl)phenol and 3-(3,5-dimethylisoxazol-4-yl)phenol, which lack the ether oxygen . This additional HBA exceeds the ≤3 HBA threshold of the 'Rule of Three' for fragment-based drug discovery [1], positioning the target compound at the fragment/lead-like boundary and offering an additional vector for directed hydrogen-bond interactions in target binding.

Hydrogen-bond acceptor count Fragment-based drug design Physicochemical property comparison

Topological Polar Surface Area Comparison

The target compound exhibits a computed topological polar surface area (TPSA) of 55.49 Ų, compared with 46.26 Ų for both 4-(3,5-dimethylisoxazol-4-yl)phenol and 3-(3,5-dimethylisoxazol-4-yl)phenol . The 9.23 Ų difference (a 19.9% relative increase) is attributable to the ether oxygen atom, which contributes additional polar surface area absent in the C–C linked series. At the well-established TPSA threshold of <60 Ų for favorable oral absorption and <140 Ų for blood-brain barrier penetration [1], both the target and comparators remain in the favorable range, but the increment may modulate membrane permeability and pharmacokinetic behavior.

Topological polar surface area Membrane permeability Oral bioavailability prediction

Lipophilicity Shift in Ether-Linked Scaffold

The computed LogP of the target compound is 2.79, compared with 2.66 for both 4-(3,5-dimethylisoxazol-4-yl)phenol and 3-(3,5-dimethylisoxazol-4-yl)phenol . Although the absolute difference of 0.13 log units is modest, it represents a measurable and directionally consistent increase in lipophilicity that, when combined with the higher TPSA, yields a distinct physicochemical profile. The LogP remains within the generally accepted drug-like range (LogP <5), consistent with Lipinski's Rule of Five [1], and below the fragment Rule of Three threshold of ClogP ≤3 [2].

Lipophilicity LogP Drug-likeness ADME prediction

Commercial Purity Specification Comparison

The target compound is catalogued at a certified purity of 98% (LeYan, product 2231058) , whereas the closest commercially available C–C linked analog, 4-(3,5-dimethylisoxazol-4-yl)phenol, is typically supplied at 95% purity from multiple vendors (e.g., AKSci, Bidepharm) . The 3-percentage-point purity differential, while seemingly modest, corresponds to a ~2.5-fold reduction in total impurity burden (2% vs. 5% nominal impurity), which can be significant in highly sensitive biochemical assays where trace impurities may confound IC₅₀ determinations or produce off-target effects.

Chemical purity Procurement specification Assay reproducibility

Molecular Weight and Fragment-Like Character

With a molecular weight of 205.21 Da, the target compound is approximately 90 Da lighter than the extensively characterized 3,5-dimethylisoxazole-based BRD4 inhibitor OXFBD02 (MW 295.33 Da, IC₅₀ = 382 nM for BRD4(1)) [1]. The target compound's MW places it firmly within fragment space (MW <300 Da per the Rule of Three [2]), whereas OXFBD02 is at the threshold of lead-like space. The 3,5-dimethylisoxazole moiety itself has been crystallographically validated as an acetyl-lysine bioisostere that accepts a hydrogen bond from the conserved Asn140 residue in the BRD4(1) KAc-binding pocket [3], and the 4-substituent identity governs bromodomain subtype selectivity [3]. The ether-linked phenol appendage represents an unexplored 4-substituent vector within this validated chemotype that has not been evaluated in published BRD4 inhibitor SAR studies, which have focused predominantly on direct C–C aryl and heteroaryl 4-substituents [3][4].

Molecular weight Fragment-based drug discovery Ligand efficiency BRD4 bromodomain

Metabolic Bioactivation Risk Profile

Miller et al. (2021) computationally and experimentally evaluated bioactivation pathways for 32 isoxazole-containing BET inhibitors, demonstrating that the 3,5-dimethylisoxazole motif can undergo bioactivation to quinone and extended quinone-methide reactive metabolites, and that substituent identity modulates the propensity and type of bioactivation [1]. The phenol-bearing BET inhibitors OXFBD02 and OXFBD04 were experimentally confirmed to form both traditional quinones (from the phenol ring) and novel extended quinone-methides (involving the isoxazole ring), with traditional quinones dominating [1]. In the target compound, the ether oxygen introduces an additional site for potential O-dealkylation—a well-characterized Phase I metabolic pathway for alkyl aryl ethers [2]—that is absent in the C–C linked comparator series. This metabolic vulnerability is not present in 4-(3,5-dimethylisoxazol-4-yl)phenol or 3-(3,5-dimethylisoxazol-4-yl)phenol, which lack the ether linkage and would be subject only to direct phenol conjugation and potential ring oxidation.

Metabolic bioactivation Reactive metabolites Drug toxicity Isoxazole metabolism

Application Scenarios for Research and Procurement


Fragment-Based Bromodomain Inhibitor Discovery

The target compound (MW 205.21 Da, LogP 2.79) satisfies the Rule of Three criteria for a fragment (MW <300, ClogP ≤3, HBD ≤3) [1], with the notable exception of HBA count (4 vs. ≤3), placing it at the fragment/lead-like interface. The 3,5-dimethylisoxazole substructure is a crystallographically validated KAc bioisostere that engages Asn140 in the BRD4(1) binding pocket [2]. The ether-linked phenol represents a 4-substituent vector unexplored in published BET bromodomain SAR, which has focused exclusively on direct C–C linked aryl substituents [2]. This compound is therefore suited as a structurally novel fragment hit for BRD4(1) screening by AlphaScreen, DSF, or SPR, with the caveat that its intrinsic affinity remains uncharacterized and must be established de novo.

Scaffold-Hopping to Modulate Physicochemical Properties

For drug discovery programs already working with 3,5-dimethylisoxazole-containing leads (e.g., OXFBD02/04 series [1] or dimeric BRD4 inhibitors [2]), the target compound offers a scaffold-hopping opportunity. The ether oxygen increases TPSA by ~20% (55.49 vs. 46.26 Ų) and adds one HBA (4 vs. 3) relative to the C–C linked core , which may modulate solubility, permeability, and off-target promiscuity. However, the ether linkage also introduces a potential O-dealkylation metabolic soft spot not present in the C–C linked series [3], requiring explicit metabolic stability assessment in any scaffold-hopping exercise.

High-Purity Building Block for Probe Synthesis

With a commercial purity specification of 98% [1], exceeding the 95% standard of the closest C–C linked analog [2], the target compound is suitable as a starting material for derivatization into chemical biology probes (e.g., biotinylated or fluorescent conjugates) where high initial purity minimizes side-product formation during conjugation chemistry. The free phenol hydroxyl group provides a convenient handle for esterification, etherification, or carbamate formation, while the ether bridge and isoxazole ring offer orthogonal chemical stability under most derivatization conditions.

Comparative Metabolic Stability Profiling

The target compound, alongside its C–C linked analogs 4-(3,5-dimethylisoxazol-4-yl)phenol and 3-(3,5-dimethylisoxazol-4-yl)phenol, can serve as a minimal structural pair set for systematically dissecting the contribution of the ether linkage to Phase I metabolic clearance. In the context of BET inhibitor development, metabolic stability has been a key optimization parameter—OXFBD02 exhibited rapid metabolism (t½ = 39.8 min in human liver microsomes), while the optimized OXFBD04 achieved a ~10-fold improvement (t½ = 388 min) [1]. Comparative microsomal stability assessment of the target compound versus its C–C linked analogs would directly quantify the metabolic penalty or benefit conferred by the ether oxygen, informing scaffold selection for programs where clearance rate is a critical design parameter.

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